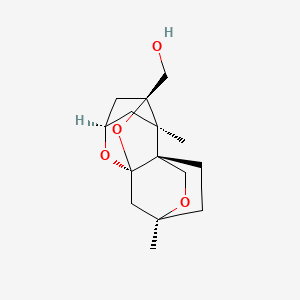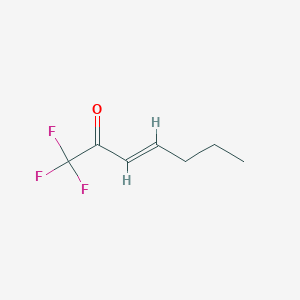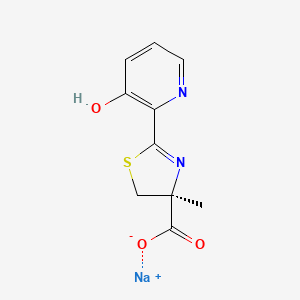
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE is a triblock copolymer that combines the properties of polystyrene and poly(ethylene-ran-butylene) with maleic anhydride grafts. This compound is known for its excellent mechanical, chemical, and thermal stability, making it a versatile material in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE typically involves a solution casting methodology. The nanocomposite films are then investigated for their morphology using techniques such as FTIR, XRD, and SEM .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of varying clay proportions to achieve the desired mechanical and thermal properties. The homogeneous dispersion of platelets into the matrix is crucial for improving material properties, and this is achieved through enhanced forces of adhesion .
Análisis De Reacciones Químicas
Types of Reactions
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. The maleic anhydride moieties in the compound allow for covalent reticulation and functionalization .
Common Reagents and Conditions
Common reagents used in these reactions include bisamine linkers, which lead to the formation of amide and imide bonds . The reaction conditions often involve controlled molecular weight and stoichiometric ratios to achieve the desired mechanical properties .
Major Products Formed
The major products formed from these reactions include covalently crosslinked membranes with enhanced mechanical properties and specific adsorption abilities .
Aplicaciones Científicas De Investigación
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE has a wide range of scientific research applications:
Chemistry: Used in the synthesis of nanocomposites with improved thermal and mechanical resilience.
Biology: Employed in the development of biocompatible conductive polymers for biomedical applications.
Medicine: Utilized in the creation of functional elastomeric membranes for environmental remediation.
Mecanismo De Acción
The mechanism of action of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE involves the phase-segregated nature of the material, which allows for functionalization and enhanced mechanical properties . The maleic anhydride moieties enable covalent bonding with various linkers, leading to the formation of robust and functional materials .
Comparación Con Compuestos Similares
Similar Compounds
Polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS): Known for its thermoplastic elastomer properties.
Polystyrene-block-polybutadiene-block-polystyrene: Another triblock copolymer with different mechanical properties.
Polystyrene-block-polyisoprene-block-polystyrene: Similar in structure but with distinct elastomeric properties.
Uniqueness
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE stands out due to its grafted maleic anhydride moieties, which provide additional functionalization points and enhance its mechanical and thermal properties . This makes it a highly versatile material for various advanced applications.
Propiedades
Número CAS |
124578-11-6 |
|---|---|
Fórmula molecular |
C9H10BrNO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Q1: What is the significance of grafting maleic anhydride onto SEBS, and how does it influence the material's properties and potential applications?
A1: Grafting maleic anhydride (MA) onto the SEBS backbone introduces reactive functional groups along the polymer chain []. This modification significantly enhances the material's polarity and reactivity. Consequently, SEBS-g-MA exhibits improved compatibility with inorganic fillers, as highlighted in the research paper focusing on inorganic composite materials []. This enhanced compatibility is crucial for developing composite materials with superior mechanical properties and thermal stability, broadening its application in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





